molecular formula C12H16N2O4 B10909503 Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate

Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B10909503
M. Wt: 252.27 g/mol
InChI Key: RTYTUEDZCNMYBF-UHFFFAOYSA-N
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Description

Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a cyclopentyl group attached to the pyrazole ring, and two ester groups at the 3 and 5 positions.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

dimethyl 1-cyclopentylpyrazole-3,5-dicarboxylate

InChI

InChI=1S/C12H16N2O4/c1-17-11(15)9-7-10(12(16)18-2)14(13-9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3

InChI Key

RTYTUEDZCNMYBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C2CCCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate then undergoes cyclization with diethyl oxalate to yield the desired pyrazole compound. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as p-toluenesulfonic acid may be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate stands out due to its unique cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel bioactive molecules and specialty chemicals .

Biological Activity

Dimethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with two ester groups at positions 3 and 5, and a cyclopentyl group at position 1. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives are known to interact with various enzymes, potentially acting as inhibitors. For instance, some studies have shown that pyrazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
  • Receptor Modulation : The compound may also modulate receptor activity, particularly in pathways related to pain and inflammation. This is evidenced by its potential anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activities

The biological activities associated with this compound include:

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammation markers in cell cultures .
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, suggesting potential applications in treating infections. Specific derivatives have been tested against pathogens like E. coli and Staphylococcus aureus, displaying notable efficacy .
  • Anticancer Potential : Preliminary studies indicate that certain pyrazole derivatives may induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Burguete et al. (2014)Synthesized novel pyrazole derivatives showing significant antibacterial activity against E. coli and S. aureus.
Chovatia et al. (2020)Investigated anti-tubercular properties of pyrazole derivatives; some compounds exhibited high inhibition rates against Mycobacterium tuberculosis.
Argade et al. (2022)Reported on the synthesis of pyrazoles with potent anti-inflammatory effects comparable to indomethacin.

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